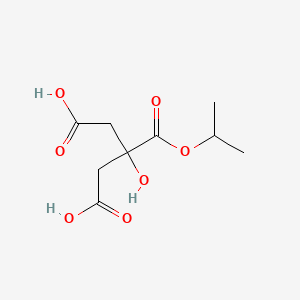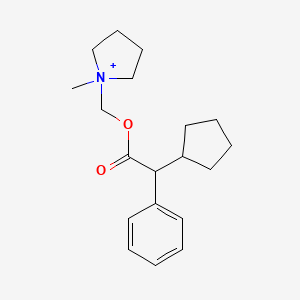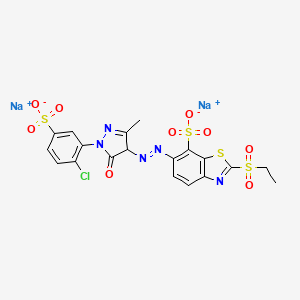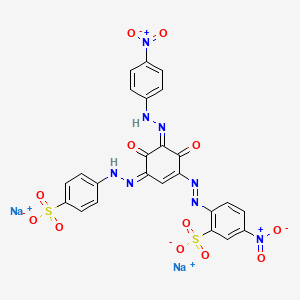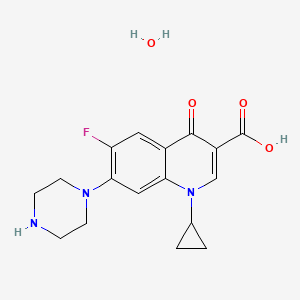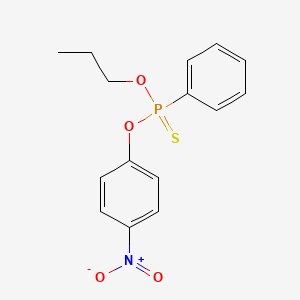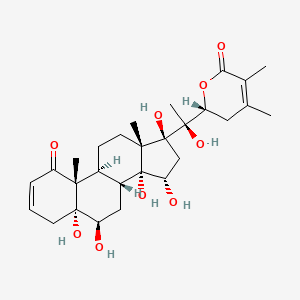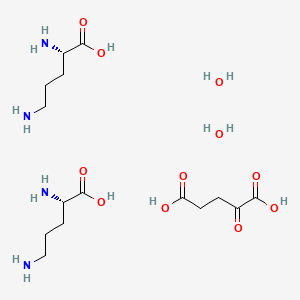
Diornithine oxoglurate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diornithine oxoglurate dihydrate is a compound formed from ornithine and alpha-ketoglutaric acid. It is commonly used in liver therapy and to improve nutritional health in elderly patients . This compound plays a significant role in the urea cycle, which is essential for the disposal of excess nitrogen in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diornithine oxoglurate dihydrate is synthesized through the reaction of ornithine with alpha-ketoglutaric acid. The reaction typically involves the use of aqueous solutions and controlled pH conditions to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves microbial fermentation using engineered strains of Corynebacterium glutamicum. This method allows for the efficient production of the compound by manipulating metabolic pathways to increase yield .
Analyse Chemischer Reaktionen
Types of Reactions
Diornithine oxoglurate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include derivatives of ornithine and alpha-ketoglutaric acid, which have various applications in medicine and industry .
Wissenschaftliche Forschungsanwendungen
Diornithine oxoglurate dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Plays a role in the urea cycle and nitrogen metabolism.
Medicine: Used in liver therapy and to improve nutritional health in elderly patients.
Industry: Employed in the production of amino acids and other valuable metabolites
Wirkmechanismus
The mechanism of action of diornithine oxoglurate dihydrate involves its metabolism to L-arginine, which stimulates the pituitary release of growth hormone. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines such as putrescine and spermine . The compound also plays a role in wound healing and immune function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-ketoglutaric acid: A key intermediate in the Krebs cycle, involved in energy production and nitrogen metabolism.
Uniqueness
This compound is unique due to its combined properties of ornithine and alpha-ketoglutaric acid, making it highly effective in liver therapy and nutritional health improvement . Its ability to stimulate growth hormone release and enhance immune function sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
185423-57-8 |
|---|---|
Molekularformel |
C15H34N4O11 |
Molekulargewicht |
446.45 g/mol |
IUPAC-Name |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate |
InChI |
InChI=1S/2C5H12N2O2.C5H6O5.2H2O/c2*6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8;;/h2*4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10);2*1H2/t2*4-;;;/m00.../s1 |
InChI-Schlüssel |
LAAWXMXXTTUZLY-QDILMJESSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |
Kanonische SMILES |
C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


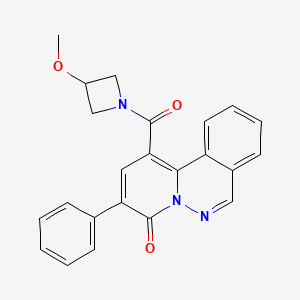

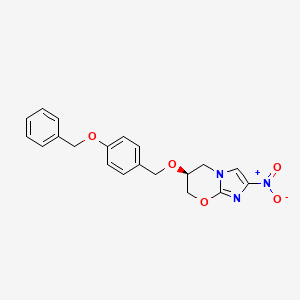

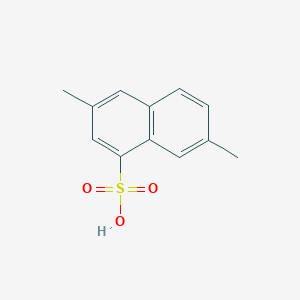
![N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12735093.png)
